1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
Overview
Description
1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a complex phospholipid compound. It is characterized by the presence of two 9Z-octadecenoyl (oleic acid) chains attached to the glycerol backbone, with a phospho-(1’-rac-glycerol) group at the third position. This compound is commonly used in biochemical and biophysical research due to its unique structural properties and functional roles in biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate ester bond formation. The phosphorylation step can be achieved using phosphoric acid derivatives under controlled pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors and purification systems to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:
Oxidation: The double bonds in the 9Z-octadecenoyl chains can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release free fatty acids and glycerophosphoglycerol.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Hydrolysis: Free oleic acid, glycerophosphoglycerol.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a component of liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into biological membranes, where it influences membrane fluidity and permeability. The compound can interact with membrane proteins and other lipids, modulating their function and activity. Its role in signaling pathways is mediated through its ability to act as a precursor for bioactive lipid molecules.
Comparison with Similar Compounds
1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can be compared with other similar phospholipids, such as:
1,2-dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains palmitic acid chains instead of oleic acid, resulting in different membrane properties.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (sodium salt): Similar structure but with an ethanolamine head group, affecting its interaction with proteins and other lipids.
1,2-dioleoyl-sn-glycero-3-phosphocholine (sodium salt): Contains a choline head group, commonly used in liposome formulations for drug delivery.
The uniqueness of 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) lies in its specific fatty acid composition and head group, which confer distinct biophysical properties and functional roles in biological systems.
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b19-17-,20-18-;/t39?,40-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVFCFQZFCOKRC-IPKKNMRRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67254-28-8 | |
Record name | 1,2-Dioleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM 1,2-DIOLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T40U11PG20 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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